molecular formula C16H10BrN3O5 B11085586 N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11085586
M. Wt: 404.17 g/mol
InChI Key: VUJHBDWSZIZDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic organic compound that features a brominated nitrophenyl group and an isoindoline-1,3-dione moiety. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the following steps:

    Nitration: The addition of a nitro group to the brominated phenyl ring.

    Amide Formation: The coupling of the brominated nitrophenyl group with the isoindoline-1,3-dione moiety through an amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products with oxidized nitro groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with the bromine atom replaced by other functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology

    Biological Probes: May be used as a probe in biological studies due to its unique structural features.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

Industry

    Chemical Manufacturing: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets through its functional groups, affecting biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
  • N-(2-bromo-4-aminophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Uniqueness

N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to the combination of a brominated nitrophenyl group and an isoindoline-1,3-dione moiety, which imparts specific chemical and physical properties that may not be present in similar compounds.

Properties

Molecular Formula

C16H10BrN3O5

Molecular Weight

404.17 g/mol

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C16H10BrN3O5/c17-12-7-9(20(24)25)5-6-13(12)18-14(21)8-19-15(22)10-3-1-2-4-11(10)16(19)23/h1-7H,8H2,(H,18,21)

InChI Key

VUJHBDWSZIZDJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.